3-[(1S)-1-hydroxyethyl]phenol
Overview
Description
3-[(1S)-1-hydroxyethyl]phenol is an organic compound with the molecular formula C8H10O2 It is a derivative of phenol, where a hydroxyethyl group is attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of 3-[(1S)-1-hydroxyethyl]phenol is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
This compound interacts with its target, Acetylcholinesterase, by binding to the active site of the enzyme. This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine . The resulting increase in acetylcholine levels can lead to enhanced neurotransmission.
Biochemical Pathways
The compound is likely involved in the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids. This pathway is crucial for the production of a variety of secondary metabolites, including phenolic compounds . The compound may also be involved in the phenylpropanoid pathway , which leads to the production of a wide range of compounds, including flavonoids, coumarins, and lignans .
Result of Action
The inhibition of Acetylcholinesterase by this compound leads to an increase in acetylcholine levels, enhancing cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific context and location of the cholinergic transmission.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which may influence its ability to interact with its target. Additionally, the presence of other molecules can impact the compound’s action, as they may compete for the same target or alter the target’s conformation
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(1S)-1-hydroxyethyl]phenol can be synthesized through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Another method involves the nucleophilic aromatic substitution of aryl halides. This process requires the presence of strongly electron-attracting groups on the aromatic ring and the use of strongly basic nucleophilic reagents . The reaction conditions typically involve high temperatures and pressures.
Industrial Production Methods
Industrial production of this compound often involves the hydroxylation of benzene derivatives or the hydrolysis of diazonium salts . These methods are preferred due to their scalability and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(1S)-1-hydroxyethyl]phenol undergoes various chemical reactions, including:
Reduction: Reduction of quinones back to hydroquinones can be achieved using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
3-[(1S)-1-hydroxyethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, with a hydroxyl group directly attached to the benzene ring.
Hydroquinone: A similar compound with two hydroxyl groups on the benzene ring.
Catechol: Another similar compound with two hydroxyl groups in ortho positions on the benzene ring.
Uniqueness
3-[(1S)-1-hydroxyethyl]phenol is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to other phenol derivatives.
Properties
IUPAC Name |
3-[(1S)-1-hydroxyethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9-10H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJRWHSKVYUZHQ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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